1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine

Catalog No.
S6731616
CAS No.
1235072-89-5
M.F
C12H16FNO3S
M. Wt
273.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine

CAS Number

1235072-89-5

Product Name

1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-methoxypiperidine

Molecular Formula

C12H16FNO3S

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C12H16FNO3S/c1-17-11-5-7-14(8-6-11)18(15,16)12-4-2-3-10(13)9-12/h2-4,9,11H,5-8H2,1H3

InChI Key

VOSFVISWZIANLA-UHFFFAOYSA-N

SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)F

Scientific Research Applications

  • Organic synthesis: Sulfonyl groups, such as the one found in 1-(3-FS)-4-MeO-piperidine, can be used as protecting groups in organic synthesis. These groups can be attached to a molecule to temporarily block a reactive site while other parts of the molecule are modified. The sulfonyl group can then be cleaved to regenerate the original functional group. Source: Organic Chemistry by Clayden, Warren, Greeves, and Voyle:
  • Medicinal chemistry: Some piperidine derivatives have been explored for their potential medicinal properties. For instance, some piperidines exhibit antimicrobial activity. Source: ScienceDirect - A comprehensive review on the medicinal chemistry of piperidine derivatives:

1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine is a synthetic organic compound characterized by its unique molecular structure, which includes a piperidine ring substituted with a methoxy group and a sulfonyl group attached to a fluorobenzene moiety. Its molecular formula is C12H16FNO3SC_{12}H_{16}FNO_3S and it has a molecular weight of approximately 273.32 g/mol . The presence of the fluorine atom in the benzene ring enhances the compound's lipophilicity, potentially affecting its biological activity and pharmacokinetic properties.

Typical of piperidine derivatives. These include:

  • Nucleophilic Substitution: The sulfonyl group can act as a leaving group, allowing for nucleophilic attack by various nucleophiles.
  • Reduction Reactions: The methoxy group may undergo reduction under specific conditions, altering the compound's properties.
  • Electrophilic Aromatic Substitution: The fluorobenzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Research into the biological activity of 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine suggests potential therapeutic applications. Compounds with similar structures have demonstrated various pharmacological effects, including:

  • Antimicrobial Properties: Some piperidine derivatives exhibit activity against bacterial and fungal strains.
  • Anti-inflammatory Effects: Similar compounds have been shown to inhibit cyclooxygenase enzymes, suggesting potential use in treating inflammatory conditions.
  • CNS Activity: Piperidine derivatives are often explored for their effects on the central nervous system, including anxiolytic and antidepressant properties.

The synthesis of 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine typically involves several steps:

  • Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Methoxy Group: Methylation of the piperidine nitrogen or carbon atoms can introduce the methoxy substituent.
  • Sulfonylation: The final step involves reacting the piperidine derivative with 3-fluorobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

These methods can be optimized for yield and purity depending on the scale of production.

1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine has potential applications in various fields:

  • Pharmaceutical Industry: It may serve as a lead compound in drug development targeting inflammation or microbial infections.
  • Chemical Research: As a building block in organic synthesis, it can facilitate the creation of more complex molecules.
  • Material Science: Its unique properties may allow for applications in developing new materials or coatings.

Interaction studies involving 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine are crucial for understanding its pharmacodynamics. Preliminary studies suggest that it may interact with various biological targets, including:

  • Enzymes: Potential inhibition of cyclooxygenase enzymes could lead to reduced inflammation.
  • Receptors: Investigations into its binding affinity to neurotransmitter receptors could reveal its CNS effects.

Further studies are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine, including:

  • 1-(2-fluorobenzenesulfonyl)-4-methoxypiperidine
  • 1-(4-fluorobenzenesulfonyl)-4-methoxypiperidine
  • 1-(benzenesulfonyl)-4-methoxypiperidine

Comparison Table

Compound NameStructural FeaturesUnique Aspects
1-(3-fluorobenzenesulfonyl)-4-methoxypiperidineFluoro-substituted sulfonamideEnhanced lipophilicity due to fluorine
1-(2-fluorobenzenesulfonyl)-4-methoxypiperidineFluoro-substituted sulfonamideDifferent positioning of fluorine affects reactivity
1-(4-fluorobenzenesulfonyl)-4-methoxypiperidineFluoro-substituted sulfonamidePotentially different biological activity
1-(benzenesulfonyl)-4-methoxypiperidineNon-fluoro sulfonamideLacks fluorine, altering pharmacokinetics

The unique combination of a fluorinated benzene ring and a methoxy group distinguishes 1-(3-fluorobenzenesulfonyl)-4-methoxypiperidine from its analogs, potentially enhancing its efficacy and specificity in biological applications.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Exact Mass

273.08349271 g/mol

Monoisotopic Mass

273.08349271 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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